2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]
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Overview
Description
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] is a complex organic compound known for its unique spiro structure.
Preparation Methods
The synthesis of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] typically involves multiple steps:
Ullman Reaction: This step involves the coupling of brominated fluorene with a quinoline derivative.
Nucleophilic Addition Reaction: The intermediate product from the Ullman reaction undergoes nucleophilic addition.
Friedel–Crafts Cyclization: The final step involves cyclization through a Friedel–Crafts reaction, resulting in the formation of the spiro structure.
Chemical Reactions Analysis
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs due to its thermally activated delayed fluorescence properties.
Photovoltaics: The compound is explored for use in organic solar cells.
Biological Imaging: Its fluorescent properties make it a candidate for use in biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] in OLEDs involves:
Exciton Formation: The compound facilitates the formation of excitons (electron-hole pairs) when subjected to electrical excitation.
Energy Transfer: It exhibits efficient resonance energy transfer, which is crucial for high-performance OLEDs.
Thermally Activated Delayed Fluorescence: The compound’s small singlet-triplet energy gap allows for efficient harvesting of triplet excitons, enhancing the device’s efficiency.
Comparison with Similar Compounds
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] can be compared with other spiro compounds such as:
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,9’-anthracene]
- Spiro[fluorene-9,9’-carbazole]
The uniqueness of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] lies in its specific spiro structure and the presence of the quinolino[3,2,1-kl]phenoxazine moiety, which imparts distinct electronic properties .
Properties
Molecular Formula |
C31H18BrNO |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
2'-bromospiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C31H18BrNO/c32-19-16-17-21-20-8-1-2-9-22(20)31(25(21)18-19)23-10-3-4-12-26(23)33-27-13-5-6-14-28(27)34-29-15-7-11-24(31)30(29)33/h1-18H |
InChI Key |
CTMKEWSAFRKFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C6C(=CC=C5)OC7=CC=CC=C7N6C8=CC=CC=C48)C=C(C=C3)Br |
Origin of Product |
United States |
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